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Compound of Interest

Compound Name: Cy7-YNE

Cat. No.: B15553537

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy7-YNE, a near-infrared
fluorescent probe, for super-resolution microscopy techniques such as dSTORM (direct
Stochastic Optical Reconstruction Microscopy) and DNA-PAINT (Points Accumulation for
Imaging in Nanoscale Topography). This document includes detailed protocols for labeling and
imaging, quantitative performance data, and visualizations of experimental workflows.

Introduction to Cy7-YNE

Cy7-YNE is a derivative of the Cy7 cyanine dye, featuring a terminal alkyne group. This
functional group allows for its covalent attachment to azide-modified biomolecules via a
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reaction, a type of "click chemistry". Its
fluorescence emission in the near-infrared spectrum (~773 nm) makes it well-suited for super-
resolution imaging, as this region minimizes autofluorescence from biological samples, leading
to an improved signal-to-noise ratio.

Quantitative Performance Data

The performance of a fluorophore is critical for the quality of super-resolution images. The
following table summarizes the key photophysical properties and performance metrics of Cy7,
which are expected to be comparable to Cy7-YNE, in the context of dAISTORM.
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Parameter Value Notes

L . Varies slightly with conjugation
Excitation Maximum (Aex) ~750 nm )
and environment.

o ] In the near-infrared range,
Emission Maximum (Aem) ~773 nm )
reducing background.

L . High absorbance contributes
Molar Extinction Coefficient (g) ~199,000 cm~—tM—1 ]
to brightness.

Fluorescence Quantum Yield

~0.3 Moderate quantum yield.
(P)

In dSTORM imaging buffer.
Photon Yield (photons/event) 500 - 1,500 Higher photon yield leads to
better localization precision.[1]

o . Dependent on photon yield
Localization Precision 15-30 nm )
and optical setup.[1]

Sufficient for acquiring the
N o necessary single-molecule
Photostability (Blinking Cycles)  Moderate o ]
localizations for image

reconstruction.[1]

Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with
Cy7-YNE via Click Chemistry

This protocol describes the covalent attachment of Cy7-YNE to a protein of interest that has
been metabolically or enzymatically modified to contain an azide group.

Materials:
o Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

« Cy7-YNE
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Anhydrous Dimethyl Sulfoxide (DMSO)

1.5x Protein Labeling Buffer (containing copper(ll) sulfate and THPTA ligand)

Ascorbic acid (freshly prepared 50 mM solution in water)

Size-exclusion chromatography column (e.g., PD-10) or dialysis equipment
Procedure:

e Prepare Stock Solutions:

o Dissolve Cy7-YNE in anhydrous DMSO to a concentration of 10 mM.

o Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to
oxidation and should be used promptly.[2][3]

e Reaction Setup:

o In a microcentrifuge tube, add the azide-modified protein solution. The volume of the
protein solution should not exceed one-third of the final reaction volume.[2]

o Add the 1.5x protein labeling buffer to the protein solution and mix gently by vortexing.[2]

o Add the 10 mM Cy7-YNE stock solution to the reaction mixture. A 3- to 10-fold molar
excess of the dye over the protein is recommended, but may require optimization.[3]
Vortex the solution thoroughly.

¢ Initiate the Click Reaction:

o Itis recommended to degas the mixture to remove oxygen, which can interfere with the
reaction. This can be done by bubbling argon or nitrogen gas through the solution for 5-10
minutes or by using a vacuum.[2][3]

o Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to a final
concentration of 2.5 mM to reduce Cu(ll) to the catalytic Cu(l).[2]

o Purge the headspace of the tube with inert gas and cap it tightly.
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¢ Incubation:

o Incubate the reaction mixture for 8-16 hours at room temperature, protected from light,
with gentle shaking.[3]

o Purification of the Labeled Protein:

o Separate the Cy7-YNE-labeled protein from unreacted dye and other reaction
components using a size-exclusion chromatography column (e.g., PD-10) equilibrated with
an appropriate storage buffer (e.g., PBS).[2] Alternatively, dialysis can be used.

o Collect the fractions containing the labeled protein. The degree of labeling can be
determined spectrophotometrically.

Protocol 2: dASTORM Imaging of Cy7-YNE Labeled
Cellular Structures

This protocol outlines the general procedure for performing dSTORM imaging on cells labeled
with Cy7-YNE.

Materials:

e Cells cultured on high-precision glass coverslips

e Cy7-YNE labeled antibodies or other targeting moieties
o Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 3% BSAin PBS)

o dSTORM imaging buffer (containing a thiol such as -mercaptoethanol (BME) or
mercaptoethylamine (MEA) and an oxygen scavenging system like GLOX)

e Super-resolution microscope equipped with appropriate lasers (e.g., 750 nm for excitation
and 405 nm for reactivation) and a sensitive camera.
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Procedure:
e Cell Culture and Labeling:

Culture cells of interest on high-precision glass coverslips suitable for microscopy.

[¢]

[¢]

Fix, permeabilize, and block the cells using standard immunofluorescence protocols.

Incubate the cells with the Cy7-YNE labeled primary or secondary antibody at the

[e]

optimized concentration.

[e]

Wash the cells thoroughly to remove unbound antibodies.
e Sample Mounting:

o Mount the coverslip onto a microscope slide with a small volume of dASTORM imaging
buffer.

o Seal the coverslip to prevent evaporation and oxygen entry.

e Image Acquisition:

[e]

Place the slide on the super-resolution microscope.

o Use a high-power laser (e.g., 750 nm) to excite the Cy7-YNE fluorophores, driving them
into a dark state.[1]

o Individual molecules will spontaneously return to the fluorescent state, or their return can
be promoted by a low-power activation laser (e.g., 405 nm).[1]

o Acquire a series of thousands of images (frames) to capture the stochastic blinking of
single Cy7-YNE molecules.

» Image Reconstruction:

o Process the acquired image series using a localization software package. This software
identifies the precise location of each blinking event in each frame.
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o The accumulated localizations are then used to reconstruct a super-resolved image of the
labeled structure.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Cy7-YNE in
super-resolution microscopy.

Chemical Principle of Cy7-YNE Labeling via Click Chemistry
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Principle of Cy7-YNE labeling.
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Experimental Workflow for dISTORM Imaging
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A typical dSTORM experimental workflow.
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Visualizing Protein-Protein Interactions with Cy7-YNE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553537#cy7-yne-for-super-resolution-microscopy-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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